molecular formula C8H4ClNO B1600885 3-Chlorobenzoyl cyanide CAS No. 26152-02-3

3-Chlorobenzoyl cyanide

Cat. No.: B1600885
CAS No.: 26152-02-3
M. Wt: 165.57 g/mol
InChI Key: LGRKVHGBNVCVHV-UHFFFAOYSA-N
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Description

3-Chlorobenzoyl cyanide is an organic compound with the molecular formula C8H4ClNO. It is a derivative of benzoyl cyanide, where a chlorine atom is substituted at the third position of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorobenzoyl cyanide can be synthesized through several methods. One common method involves the reaction of 3-chlorobenzoyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors with precise control over temperature and pressure. The use of automated systems ensures consistent quality and yield. The raw materials, including 3-chlorobenzoyl chloride and sodium cyanide, are handled with strict safety protocols due to their hazardous nature .

Chemical Reactions Analysis

Types of Reactions: 3-Chlorobenzoyl cyanide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Hydrolysis: Acidic or basic aqueous solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Corresponding substituted benzoyl derivatives.

    Hydrolysis: 3-Chlorobenzoic acid and hydrogen cyanide.

    Reduction: 3-Chlorobenzylamine.

Scientific Research Applications

3-Chlorobenzoyl cyanide is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

    Biology: Used in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chlorobenzoyl cyanide involves its reactivity with nucleophiles. The cyanide group can act as an electrophile, facilitating the formation of new carbon-nitrogen bonds. This reactivity is exploited in various synthetic pathways to create complex organic molecules. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

    Benzoyl Cyanide: Lacks the chlorine substituent, making it less reactive in certain nucleophilic substitution reactions.

    4-Chlorobenzoyl Cyanide: Similar structure but with the chlorine atom at the fourth position, which can influence its reactivity and physical properties.

    3-Bromobenzoyl Cyanide: Contains a bromine atom instead of chlorine, affecting its reactivity and applications.

Uniqueness: 3-Chlorobenzoyl cyanide is unique due to the presence of the chlorine atom at the third position, which enhances its reactivity in nucleophilic substitution reactions compared to benzoyl cyanide. This makes it a valuable intermediate in the synthesis of various organic compounds .

Properties

IUPAC Name

3-chlorobenzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRKVHGBNVCVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475188
Record name 3-Chlorobenzoyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26152-02-3
Record name 3-Chlorobenzoyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

175 g (1 mol) of 3-chlorobenzoyl chloride, 48.5 g (0.97 mol) of sodium cyanide and 2.7 g of copper(I) cyanide were mixed in a three-necked flask and the mixture was warmed to 220° C. in the course of 90 minutes, whilst stirring. the reaction product was removed from the sodium chloride by applying a vacuum. Fractional distillation gave 155 g (94% of theory) of 3-chlorobenzoyl cyanide; boiling point: 112°-115° C. at 12 mm Hg.
Quantity
175 g
Type
reactant
Reaction Step One
Quantity
48.5 g
Type
reactant
Reaction Step One
Name
copper(I) cyanide
Quantity
2.7 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

43.8 g (0.1 mol) 3-chlorobenzoyl chloride, 29.1 g (0.13 mol) copper (I) cyanide, and 20 mL acetonitrile in 37 mL toluene was refluxed for 3 hours, and then cooled to room temperature. Insoluble material was filtered and the residue was washed with toluene. The solvent in the resulting filtrate was evaporated under reduced pressure, and the residue was distilled to yield 28 g 3-chlorophenyloxoacetonitrile (yield=68%).
Quantity
43.8 g
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
29.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Metachlorobenzoyl chloride (43.8 g, 0.1 mol), cuprous cyanide (29.1 g, 0.13 mol), and acetonitrile (20 mL) in toluene (37 mL) were refluxed for 3 hours, and were cooled to room temperature. Then, insoluble substances were removed through filtration, and the residue was washed with toluene. Solvent in the resulting filtrate was evaporated under reduced pressure, and the residue was distilled to give metachlorophenyloxoacetonitrile (28 g, 68% yield).
Quantity
43.8 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
29.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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